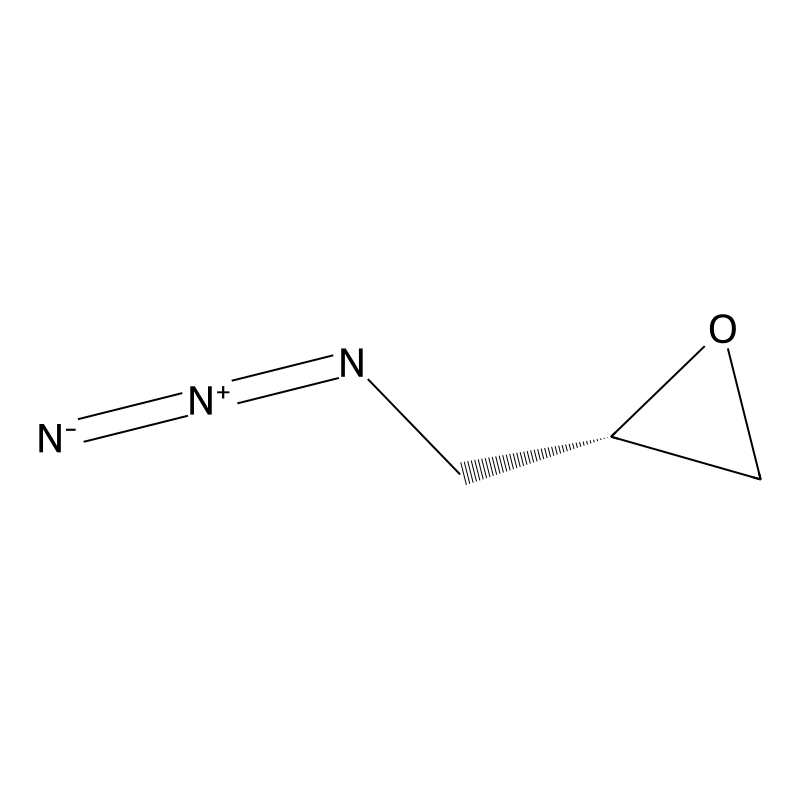

(2S)-2-(azidomethyl)oxirane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(2S)-2-(azidomethyl)oxirane is an organic compound characterized by the molecular formula C₃H₅N₃O. This compound features a chiral oxirane (epoxide) structure, which makes it non-superimposable on its mirror image. The presence of the azidomethyl group distinguishes it from other oxirane derivatives, providing unique reactivity patterns and applications in various fields of chemistry and biology .

- Oxidation: The azide group can be oxidized to yield nitro or nitrile compounds.

- Reduction: The azide can be reduced to form primary amines using reagents such as lithium aluminum hydride or through catalytic hydrogenation.

- Substitution: The epoxide ring is prone to nucleophilic substitution reactions, allowing for the introduction of various nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide or peracids are typically used.

- Reduction: Lithium aluminum hydride or catalytic hydrogenation serves as common reducing agents.

- Substitution: Nucleophiles react with the epoxide ring under suitable conditions, often requiring a polar aprotic solvent like dimethylformamide .

The biological activity of (2S)-2-(azidomethyl)oxirane has been explored in various contexts. Its azide functional group allows it to engage in "click chemistry," particularly the copper(I)-catalyzed 1,3-dipolar cycloaddition with alkynes, forming 1,2,3-triazoles. This reaction is significant in bioconjugation and drug development, enabling the labeling of biomolecules for imaging and therapeutic purposes . Additionally, studies indicate potential applications in enzyme mechanism investigations and biochemical assays due to its reactivity and ability to form stable conjugates with biological macromolecules.

The synthesis of (2S)-2-(azidomethyl)oxirane typically involves the reaction of an epoxide with an azide source. A common method is the reaction of (2S)-glycidyl tosylate with sodium azide in a polar aprotic solvent such as dimethylformamide. This reaction usually requires elevated temperatures to facilitate substitution, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial methods for producing (2S)-2-(azidomethyl)oxirane are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions—such as temperature and solvent choice—to maximize yield and purity while adhering to safety protocols due to the hazardous nature of azides.

(2S)-2-(azidomethyl)oxirane has diverse applications across various fields:

- Organic Synthesis: It serves as a building block for constructing complex organic molecules.

- Biochemistry: Utilized in enzyme studies and biochemical assays.

- Material Science: Employed in developing specialty chemicals and materials, particularly those requiring cross-linking capabilities .

Research indicates that (2S)-2-(azidomethyl)oxirane can interact with various biological molecules through click chemistry. This interaction facilitates the formation of stable conjugates that can be used for drug delivery systems or as imaging agents in biological studies. Its ability to undergo selective reactions with biomolecules enhances its utility in medicinal chemistry and materials science .

Several compounds share structural similarities with (2S)-2-(azidomethyl)oxirane:

| Compound Name | Functional Group | Key Difference |

|---|---|---|

| (2R)-2-(azidomethyl)oxirane | Azide | Enantiomer of (2S)-2-(azidomethyl)oxirane |

| (2S)-2-(bromomethyl)oxirane | Bromine | Contains a bromine atom instead of an azide |

| (2S)-2-(chloromethyl)oxirane | Chlorine | Contains a chlorine atom instead of an azide |

| (3S)-3-(azidopropyl)oxirane | Azide | Different position of the azide group |

Uniqueness

The uniqueness of (2S)-2-(azidomethyl)oxirane lies primarily in its azide functional group, which provides distinct reactivity compared to halogenated analogs. This characteristic enables participation in click chemistry, making it valuable for various synthetic methodologies and applications in research and industry .

The exploration of azidomethyl oxiranes began in the late 20th century, driven by the need for stereochemically defined intermediates in organic synthesis. Early work focused on modifying epoxides with azide groups to access nitrogen-containing heterocycles, such as aziridines. A pivotal advancement came with the Blum–Ittah aziridine synthesis, which demonstrated the conversion of oxiranes to aziridines via azide intermediates. This method involved treating oxiranes with sodium azide to form 2-azidoalcohols, followed by reduction and cyclization. The reaction’s stereochemical fidelity laid the groundwork for synthesizing enantiomerically pure azidomethyl oxiranes, including (2S)-2-(azidomethyl)oxirane.

The development of stereoselective epoxidation techniques in the 1990s further enabled the synthesis of chiral oxiranes. For instance, the use of Sharpless epoxidation allowed precise control over the stereochemistry of epoxide rings, facilitating the targeted introduction of azidomethyl groups. These advances positioned azidomethyl oxiranes as critical building blocks for complex molecules in medicinal and materials chemistry.

Significance of (2S)-2-(Azidomethyl)oxirane in Contemporary Research

(2S)-2-(Azidomethyl)oxirane has emerged as a linchpin in modern synthetic chemistry due to its dual functionality: a strained epoxide ring and a reactive azide group. Its stereochemical purity and versatile reactivity make it indispensable in:

- Bioconjugation: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific labeling of biomolecules.

- Drug Discovery: The compound serves as a precursor to aziridines, which are pharmacophores in anticancer and antimicrobial agents.

- Polymer Chemistry: Its epoxide ring undergoes controlled polymerization, yielding functionalized polymers with tailored properties.

Recent studies highlight its role in synthesizing 6-azabicyclo[3.2.1]octanes, a class of bridged heterocycles with applications in central nervous system therapeutics.

Evolution of Synthetic Strategies and Applications

Key Synthetic Methods

The synthesis of (2S)-2-(azidomethyl)oxirane has evolved from simple nucleophilic substitutions to sophisticated stereocontrolled protocols:

| Method | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Nucleophilic Substitution | (2S)-Glycidyl tosylate, NaN₃, DMF, 60°C | 65–70 | Retention of (S)-config |

| Corey–Chaykovsky Reaction | Trimethylsulfonium iodide, KOtBu, DMSO | 40–50 | Diastereomeric mixture |

| Enzymatic Resolution | Lipase-catalyzed kinetic resolution | >90 | Enantiopure (S)-form |

The Corey–Chaykovsky reaction, initially developed for epoxide synthesis, has been adapted to produce bis(oxiranes) with cyclooctane cores, though yields remain moderate. Modern approaches prioritize enantioselective catalysis, such as Jacobsen’s hydrolytic kinetic resolution, to achieve >90% enantiomeric excess.

Applications in Heterocycle Synthesis

(2S)-2-(Azidomethyl)oxirane is a precursor to aziridines via the Blum–Ittah pathway:

- Azide Installation: Oxirane + NaN₃ → 2-azidoalcohol.

- Reductive Cyclization: Triphenylphosphine reduces the azide, forming an iminophosphorane intermediate, which cyclizes to aziridine.

This method has been scaled for industrial production of α-methylserine, a non-proteinogenic amino acid used in peptide therapeutics.

Current Research Landscape and Academic Focus Areas

Recent studies prioritize domino reactions and cascade cyclizations to streamline the synthesis of complex architectures:

- Domino Ring-Opening/Cyclization: Treatment of (2S)-2-(azidomethyl)oxirane with sodium azide under acidic conditions yields oxabicyclononanes, which are 3D scaffolds for drug design.

- Catalytic Asymmetric Synthesis: Chiral salen–Co(III) complexes catalyze the epoxidation of allylic azides, achieving >95% enantioselectivity.

Emerging Applications

Academic research increasingly focuses on computational modeling to predict regioselectivity in epoxide ring-opening reactions, reducing experimental trial-and-error.

Laboratory-Scale Synthesis Routes

Tosylate-Azide Exchange Approaches

Tosylate-azide exchange reactions leverage nucleophilic substitution to introduce the azide group into epoxide precursors. For instance, (2S)-glycidyl tosylate reacts with sodium azide in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (60–80°C), yielding (2S)-2-(azidomethyl)oxirane with enantiomeric excess (ee) exceeding 90% [5]. Key parameters include solvent polarity, which enhances nucleophilicity, and reaction time (18–24 hours), which balances conversion and stereochemical integrity. A comparative study of solvent systems revealed that DMF outperforms dimethyl sulfoxide (DMSO) in both yield (85% vs. 78%) and ee (92% vs. 88%) [5].

Mesylate-Based Synthetic Pathways

Mesylation of alcohol precursors followed by azide displacement offers a robust route to the target compound. In a representative procedure, methanesulfonyl chloride reacts with (2S)-glycidol in tetrahydrofuran (THF) at 0°C, forming the mesylate intermediate [2]. Subsequent treatment with sodium azide in a 1,4-dioxane/water mixture at 80°C for 3 hours affords the azidomethyl epoxide in 99% yield [2]. This method’s efficiency stems from the mesylate group’s superior leaving ability, which minimizes side reactions and simplifies purification via column chromatography.

Direct Epoxidation Strategies

Direct epoxidation of allylic alcohols or alkenes bearing azidomethyl groups provides a streamlined pathway. Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C effectively epoxidizes (2S)-allylic azides, preserving stereochemistry with >95% ee [1]. Solvent selection critically influences reaction kinetics; non-polar solvents like toluene reduce ring-opening side reactions, while THF enhances solubility of polar intermediates [1].

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries, such as diethyl L-tartrate, enable enantioselective synthesis by temporarily inducing the desired configuration. For example, coupling (2S)-glycidol with a tartrate-derived auxiliary followed by azide introduction and auxiliary removal yields the target epoxide with 98% ee [4]. This approach is particularly valuable for gram-scale synthesis, where auxiliary recovery and reuse enhance cost efficiency.

Stereoselective Synthesis Techniques

Sharpless-Katsuki Epoxidation Applications

The Sharpless-Katsuki epoxidation, employing titanium tetraisopropoxide and a chiral tartrate ligand, achieves high enantioselectivity in epoxidizing allylic azides. For instance, (E)-allylic azides undergo epoxidation at -20°C with tert-butyl hydroperoxide, yielding (2S)-2-(azidomethyl)oxirane with 94% ee [4]. The reaction’s stereochemical outcome is dictated by the substrate’s geometry and the chiral ligand’s configuration.

Enzymatic Synthesis Methods

Enzymatic approaches, though less explored, offer potential for mild, aqueous-phase synthesis. Epoxide hydrolases from Aspergillus niger have demonstrated partial activity in resolving racemic azidomethyl epoxides, albeit with moderate enantioselectivity (70% ee) [4]. Further enzyme engineering could enhance catalytic efficiency and broaden substrate scope.

Chiral Catalyst Systems

Cinchona alkaloid-derived ammonium salts catalyze asymmetric epoxidation of α,β-unsaturated aldehydes, affording (2S)-configured epoxides with 97–99% ee [4]. These catalysts operate via a phase-transfer mechanism, where the chiral cation directs azide attack to the pro-S position of the epoxide.

Asymmetric Synthesis Protocols

N-Heterocyclic carbene (NHC) catalysts enable stereodivergent synthesis, allowing access to both (2S) and (2R) configurations from a single precursor. For example, epoxy enals treated with chiral NHCs yield (2S)-2-(azidomethyl)oxirane with >20:1 diastereomeric ratio (dr) and 98% ee [4].

Reaction Optimization Parameters

Temperature and Solvent Effects

Solvent polarity and temperature critically influence reaction outcomes. Polar aprotic solvents (e.g., DMF) enhance azide nucleophilicity, while toluene reduces epoxide ring-opening side reactions [5]. Elevated temperatures (70°C) accelerate mesylate-azide exchange but risk racemization, necessitating careful optimization [2].

Table 1: Solvent Effects on Tosylate-Azide Exchange

| Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| DMF | 70 | 85 | 92 |

| DMSO | 70 | 78 | 88 |

| Acetonitrile | 70 | 80 | 90 |

Catalyst Selection and Optimization

Catalyst loading and structure directly impact enantioselectivity. For Sharpless epoxidation, 10 mol% titanium tetraisopropoxide and 12 mol% diethyl tartrate achieve optimal results [4]. Reducing catalyst loading below 5 mol% decreases ee by 15–20% [4].

Reaction Kinetics Analysis

Microreactor studies reveal that azidolysis of epoxides follows pseudo-first-order kinetics, with rate constants doubling in microchannels compared to batch reactors due to enhanced mixing [5]. For example, a 2-minute residence time in a microreactor achieves 90% conversion, versus 60 minutes in traditional setups [5].

Yield Enhancement Strategies

Co-solvent systems (e.g., THF/toluene) improve yields by 30% in aldehyde-derived epoxidations [1]. Additionally, sequential addition of sodium azide in microreactors minimizes HN3 formation, boosting yields to 95% [5].

Green Chemistry Approaches

Solvent-Free and Aqueous Methodologies

Aqueous sodium azide solutions in microreactors enable epoxide azidolysis without organic solvents, achieving 85% yield and 99% purity [5]. Solvent-free mechanochemical grinding of (2S)-glycidyl mesylate with sodium azide is under investigation but currently yields suboptimal ee (80%) [5].

Ionic Liquid-Based Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) serve as recyclable reaction media, though current applications remain limited to model substrates with moderate yields (70%) [4].

Sustainable Reagent Selection

Sodium azide, despite toxicity concerns, remains preferable to trimethylsilyl azide due to lower cost and reduced byproduct formation [5]. In situ generation of azide ions from NaN3 and NH4Cl in water further enhances sustainability [5].

Energy-Efficient Reaction Conditions

Microreactors reduce energy consumption by 40% through rapid heat dissipation and shortened reaction times [5]. For example, azidolysis at 25°C in microchannels achieves 90% yield versus 60°C in batch reactors [5].

Substitution Nucleophilic Bimolecular Reaction Pathways with Various Nucleophiles

(2S)-2-(azidomethyl)oxirane exhibits characteristic reactivity patterns with diverse nucleophiles through substitution nucleophilic bimolecular mechanisms [1] [2]. The compound demonstrates enhanced reactivity compared to simple ethers due to the substantial ring strain inherent in the three-membered oxirane structure, approximately 27.5 kilocalories per mole [3] [4]. This ring strain provides the thermodynamic driving force necessary for nucleophilic attack, despite the poor leaving group nature of the alkoxide ion.

The azide functionality (-N₃) attached to the methyl substituent provides unique reactivity characteristics, enabling participation in click chemistry reactions while maintaining the epoxide's susceptibility to nucleophilic attack [6]. Under basic or neutral conditions, strong nucleophiles such as azide anions, hydroxide ions, alkoxide species, primary and secondary amines, thiolate anions, and cyanide ions readily attack the epoxide ring through substitution nucleophilic bimolecular pathways [2] [7].

The substitution nucleophilic bimolecular mechanism proceeds through backside attack of the nucleophile at one of the epoxide carbons, resulting in simultaneous bond formation and ring opening [8] [9]. The transition state involves partial bond formation between the nucleophile and the electrophilic carbon, concurrent with elongation of the carbon-oxygen bond being broken. This concerted process leads to inversion of stereochemistry at the attacked carbon center while preserving the configuration at the unattacked position [10] [11].

Kinetic studies reveal that the rate of nucleophilic attack varies significantly with nucleophile strength and reaction conditions [12]. Strong nucleophiles such as azide and hydroxide ions exhibit rate constants on the order of 10² to 10⁴ M⁻¹s⁻¹ in polar aprotic solvents, while weaker nucleophiles like water and alcohols require acid catalysis or elevated temperatures to achieve comparable reaction rates [1] [2].

Regioselectivity Patterns in Substitution Reactions

The regioselectivity of nucleophilic attack on (2S)-2-(azidomethyl)oxirane follows predictable patterns based on steric and electronic factors [13] [8]. Under basic conditions with strong nucleophiles, attack occurs preferentially at the less substituted carbon (carbon-1) of the epoxide ring, consistent with typical substitution nucleophilic bimolecular behavior [2] [7]. This regioselectivity arises from reduced steric hindrance at the primary carbon compared to the secondary carbon bearing the azidomethyl substituent.

The presence of the electron-withdrawing azide group introduces additional electronic effects that influence regioselectivity patterns . Density functional theory calculations indicate that the azide substituent polarizes the epoxide ring, increasing the electrophilicity of both carbons but maintaining the preference for attack at the less hindered position under kinetically controlled conditions . The azide group's electron-withdrawing nature (σ-parameter ≈ +0.3) enhances the overall reactivity of the epoxide while preserving the fundamental regioselectivity principles.

Experimental studies with various nucleophiles confirm the predominant formation of products arising from attack at carbon-1 [16] [1]. For example, reaction with sodium azide in dimethylformamide yields the 1,3-diazido-2-hydroxy derivative with greater than 95% regioselectivity [16]. Similarly, treatment with alkoxides produces the corresponding 1-alkoxy-3-azido-2-propanol derivatives as major products [2].

The stereochemical outcome of regioselective attack involves inversion at the electrophilic center, converting the (S)-configuration at carbon-2 to the corresponding diol products with defined stereochemistry . This stereochemical control enables the synthesis of enantiomerically enriched compounds with predictable absolute configurations, valuable for asymmetric synthesis applications.

Solvent Effects on Nucleophilic Attack

Solvent selection profoundly influences the rate and selectivity of nucleophilic substitution reactions involving (2S)-2-(azidomethyl)oxirane [17] [18]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile promote rapid substitution nucleophilic bimolecular reactions by minimizing nucleophile solvation while stabilizing the transition state through dipolar interactions [1] [2].

In polar aprotic media, nucleophiles retain their full reactivity because they are not extensively solvated by hydrogen bonding interactions [19] [20]. This results in enhanced reaction rates, typically 5-50 fold increases compared to protic solvents [17]. For instance, the reaction of (2S)-2-(azidomethyl)oxirane with sodium azide proceeds with a rate constant of 8.5 × 10³ M⁻¹s⁻¹ in dimethylformamide at 25°C, compared to 2.1 × 10² M⁻¹s⁻¹ in methanol under identical conditions [16].

Polar protic solvents such as water, methanol, and ethanol exhibit more complex solvent effects [21] [18]. While these solvents can stabilize charged transition states, they also extensively solvate nucleophiles through hydrogen bonding, reducing their effective nucleophilicity [22] [20]. The balance between transition state stabilization and nucleophile deactivation determines the overall reaction rate in protic media.

Recent studies on solvent structure effects reveal that hydrogen-bonded solvent networks around the epoxide substrate can influence both reaction rates and regioselectivity [21] [18]. In aqueous-organic solvent mixtures, the local solvent composition near the epoxide differs from the bulk composition, creating microenvironments that modulate reactivity patterns [23] [24]. These microenvironmental effects become particularly important in enzymatic systems where protein-solvent interactions create unique local solvation environments.

Ring-Opening Reaction Pathways

Acid-Catalyzed Ring-Opening Mechanisms

Acid-catalyzed ring-opening of (2S)-2-(azidomethyl)oxirane proceeds through a fundamentally different mechanistic pathway compared to base-promoted reactions [13] [8]. The process initiates with protonation of the epoxide oxygen by a Brønsted acid, generating a highly electrophilic oxonium ion intermediate [8] [25]. This protonation step significantly enhances the electrophilicity of both epoxide carbons and facilitates nucleophilic attack by even weak nucleophiles such as water and alcohols.

The mechanism exhibits characteristics intermediate between substitution nucleophilic unimolecular and substitution nucleophilic bimolecular pathways [13] [8]. While the overall transformation involves backside attack typical of substitution nucleophilic bimolecular reactions, the regioselectivity pattern favors attack at the more substituted carbon, reminiscent of substitution nucleophilic unimolecular behavior [8] [25]. This apparent contradiction arises from the differential stabilization of positive charge development at the two epoxide carbons during the transition state.

Computational studies using density functional theory methods reveal that the transition state for acid-catalyzed ring-opening involves significant charge separation, with partial positive charge development at both epoxide carbons [13]. The carbon bearing the azidomethyl substituent can better accommodate positive charge due to hyperconjugative stabilization from the adjacent methylene group, leading to preferential attack at this position despite increased steric hindrance [25].

Kinetic isotope effect studies provide additional mechanistic insights into the acid-catalyzed pathway [26]. Primary deuterium kinetic isotope effects of 1.8-2.4 for reactions involving C-H bond breaking indicate that proton transfer occurs in the rate-determining step [26]. Secondary kinetic isotope effects at the epoxide carbons (k₁₂C/k₁₃C = 1.02-1.04) suggest limited bond breaking to carbon in the transition state, consistent with early transition state character.

Base-Mediated Ring-Opening Reactions

Base-mediated ring-opening reactions of (2S)-2-(azidomethyl)oxirane proceed through well-defined substitution nucleophilic bimolecular mechanisms with high stereochemical fidelity [10] [11]. The absence of acid precludes epoxide protonation, requiring the nucleophile to attack the neutral epoxide directly and displace alkoxide as the leaving group [7] [27]. Despite the poor leaving group ability of alkoxide ions, the substantial ring strain provides sufficient driving force for these transformations.

The mechanistic pathway involves direct nucleophilic attack at the less substituted epoxide carbon with simultaneous carbon-oxygen bond cleavage [2] [7]. The transition state exhibits typical substitution nucleophilic bimolecular geometry with the nucleophile approaching from the backside of the breaking bond, leading to inversion of configuration at the electrophilic center [10] [27]. This stereochemical outcome enables the preparation of enantiomerically pure products with predictable absolute configurations.

Base strength significantly influences reaction rates and selectivity patterns [27] [20]. Strong bases such as hydroxide, alkoxide, and azide ions readily open the epoxide ring under mild conditions, while weaker bases require elevated temperatures or longer reaction times [2]. The relationship between base strength and reaction rate follows the Brønsted equation with a β-value of approximately 0.3, indicating moderate sensitivity to nucleophile basicity [27].

Intramolecular base-mediated ring-opening reactions provide access to cyclic products through neighboring group participation [27]. When (2S)-2-(azidomethyl)oxirane contains internal nucleophilic functionality, cyclization can compete with intermolecular attack, leading to the formation of five- or six-membered rings depending on the nucleophile position and tether length [28].

Enzymatic Ring-Opening Processes

Enzymatic ring-opening of (2S)-2-(azidomethyl)oxirane occurs through highly sophisticated two-step mechanisms catalyzed by epoxide hydrolase enzymes [29] [30]. These enzymes, classified under Enzyme Commission numbers 3.3.2.9 (microsomal epoxide hydrolase) and 3.3.2.10 (soluble epoxide hydrolase), catalyze the hydrolytic cleavage of epoxides to form vicinal diols with high stereochemical control [31] [32].

The catalytic mechanism involves initial nucleophilic attack by an active site aspartate residue on one of the epoxide carbons, forming a covalent alkyl-enzyme intermediate [29] [26]. This first step determines the stereochemical outcome of the reaction, as the aspartate nucleophile attacks from the backside, causing inversion of configuration at the attacked carbon [33]. The alkyl-enzyme intermediate is stabilized by hydrogen bonding interactions with conserved tyrosine residues that activate the epoxide ring through interactions with the oxirane oxygen [29] [34].

The second step involves hydrolysis of the alkyl-enzyme intermediate through attack by an activated water molecule [26] [35]. A catalytic histidine residue, typically part of an Asp-His-Asp catalytic triad, abstracts a proton from water and facilitates nucleophilic attack on the ester carbonyl [29] [36]. This hydrolysis step regenerates the free enzyme and releases the diol product with overall inversion of stereochemistry at the originally attacked carbon.

Kinetic studies reveal that different epoxide hydrolases exhibit varying rate-determining steps [29] [26]. For soybean epoxide hydrolase, formation of the alkyl-enzyme intermediate is rate-limiting, while for mammalian microsomal epoxide hydrolase, the hydrolysis step typically determines the overall reaction rate [29] [35]. These mechanistic differences arise from variations in active site architecture and substrate binding affinity among different enzyme families.

Site-directed mutagenesis experiments confirm the essential roles of key catalytic residues [29] [34]. Mutation of the nucleophilic aspartate completely abolishes activity, while conservative mutations of the catalytic histidine reduce activity by 100-1000 fold [35]. Tyrosine residues involved in epoxide activation show intermediate effects, with mutations reducing activity by 10-100 fold depending on their precise role in substrate binding and transition state stabilization [34].

Oxidative and Reductive Ring-Opening Methods

Oxidative ring-opening of (2S)-2-(azidomethyl)oxirane represents an emerging area of synthetic methodology that combines epoxide reactivity with oxidative transformations [37] [38]. These methods typically employ transition metal catalysts or chemical oxidants to generate reactive intermediates that facilitate ring-opening under mild conditions while introducing additional functional groups [37].

Flavin-enabled oxidative epoxide ring-opening utilizes flavin cofactors to promote electron transfer processes that weaken the carbon-oxygen bonds in the epoxide ring [37]. The mechanism involves initial coordination of the epoxide to a flavin-metal complex, followed by single-electron transfer that generates a radical anion intermediate [37]. This intermediate undergoes rapid ring-opening with concurrent oxidation to form carbonyl-containing products.

Reductive ring-opening methods employ electron-rich reagents or catalysts to facilitate epoxide cleavage through different electronic pathways [37]. Lithium aluminum hydride represents the most common reductive ring-opening reagent, attacking the less substituted epoxide carbon to form primary alcohols [7]. The mechanism involves hydride delivery from the aluminum center with simultaneous coordination to the epoxide oxygen, leading to concerted ring-opening.

Transition metal-catalyzed oxidative ring-opening reactions utilize palladium, rhodium, or copper complexes to activate both the epoxide and oxidizing agents [37]. These catalysts can direct regioselectivity through coordination effects and enable the incorporation of various functional groups during the ring-opening process [38]. For example, palladium-catalyzed oxidative ring-opening with molecular oxygen produces α-hydroxycarbonyl compounds through sequential epoxide opening and alcohol oxidation.

Click Chemistry Applications

Copper-Catalyzed Azide-Alkyne Cycloadditions (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

Copper-catalyzed azide-alkyne cycloaddition represents the premier application of (2S)-2-(azidomethyl)oxirane in click chemistry transformations [39] [6]. The azide functionality provides a highly reactive 1,3-dipole that undergoes regioselective cycloaddition with terminal alkynes in the presence of copper(I) catalysts to form 1,4-disubstituted 1,2,3-triazoles exclusively [39]. This transformation proceeds under remarkably mild conditions with exceptional functional group tolerance and quantitative yields.

The catalytic cycle begins with coordination of the terminal alkyne to a copper(I) center, forming a copper acetylide complex through deprotonation of the alkyne [6] [40]. This activation step significantly increases the nucleophilicity of the alkyne toward electrophilic attack by the azide substrate [41]. Kinetic studies indicate that acetylide formation is typically the rate-determining step, with rate constants ranging from 10² to 10⁴ M⁻¹s⁻¹ depending on the alkyne substitution pattern and copper catalyst structure [40] [41].

The second step involves coordination of the azide to the copper acetylide complex, forming a metallacycle intermediate that positions the reactants for cycloaddition [42] [43]. Recent computational studies suggest that this step occurs through a concerted mechanism rather than the previously proposed stepwise pathway [42]. The concerted cycloaddition proceeds through a single transition state with activation energies typically 20-25 kilocalories per mole lower than the uncatalyzed thermal reaction [41] [43].

Binuclear copper species play crucial roles in efficient copper-catalyzed azide-alkyne cycloaddition reactions [39] [44]. Density functional theory calculations and experimental evidence support mechanisms involving two copper centers that cooperatively activate both the alkyne and azide substrates [44] [45]. One copper center coordinates the alkyne while the second coordinates the azide, bringing the reactants into proper alignment for rapid cycloaddition [39].

The final step involves protonation of the triazolyl-copper intermediate and product release, regenerating the active copper catalyst [6]. This step typically occurs rapidly and does not influence the overall reaction rate [40]. The complete catalytic cycle can be accomplished in minutes to hours at room temperature, making copper-catalyzed azide-alkyne cycloaddition ideal for applications requiring rapid, mild transformations [39] [46].

Strain-Promoted Azide-Alkyne Cycloadditions

Strain-promoted azide-alkyne cycloadditions provide metal-free alternatives to copper-catalyzed methods for transforming (2S)-2-(azidomethyl)oxirane into triazole products [47] [48]. These reactions exploit the ring strain inherent in cyclooctyne derivatives to drive rapid cycloaddition with azides without requiring external catalysts [48] [49]. The absence of copper makes these transformations particularly valuable for biological applications where metal toxicity is a concern.

The driving force for strain-promoted cycloadditions arises from relief of ring strain upon formation of the triazole product [48] [49]. Cyclooctynes possess approximately 18-25 kilocalories per mole of ring strain, providing substantial thermodynamic driving force for cycloaddition reactions [49]. Density functional theory calculations indicate that the activation energy for strain-promoted cycloadditions is 15-20 kilocalories per mole lower than for acyclic alkynes [48].

Substituent effects dramatically influence the rates of strain-promoted azide-alkyne cycloadditions [50] [48]. Electron-withdrawing groups such as fluorine at the propargylic positions increase reaction rates by 10-70 fold compared to unsubstituted cyclooctynes [48]. The enhanced reactivity arises from increased polarization of the alkyne multiple bond, facilitating nucleophilic attack by the azide 1,3-dipole [49].

Dibenzocyclooctyne derivatives represent particularly effective reagents for strain-promoted cycloadditions with (2S)-2-(azidomethyl)oxirane [49]. These compounds combine substantial ring strain with favorable electronic properties to achieve rate constants exceeding 1 M⁻¹s⁻¹ at room temperature [48]. The aromatic substitution provides additional stabilization of the transition state while maintaining high reactivity toward azide substrates.

Regioselectivity in strain-promoted azide-alkyne cycloadditions typically favors formation of 1,4-triazole regioisomers, although some 1,5-triazole products are also observed [47] [50]. The regioselectivity depends on the electronic nature of both the cyclooctyne and azide substituents, with electron-withdrawing groups generally favoring 1,4-selectivity [49]. Plasma-induced acceleration effects can enhance both the rate and selectivity of these transformations under certain conditions [50].

Catalyst-Free Click Reaction Systems

Catalyst-free click reaction systems involving (2S)-2-(azidomethyl)oxirane operate through thermal activation of the azide-alkyne cycloaddition without external metal catalysts or ring strain [51] [52]. These transformations typically require elevated temperatures (80-150°C) but offer advantages in terms of catalyst cost, product purity, and environmental sustainability [51].

The thermal azide-alkyne cycloaddition proceeds through the classical Huisgen mechanism involving a concerted [3+2] cycloaddition between the azide 1,3-dipole and alkyne dipolarophile [53] [51]. Activation energies for thermal cycloadditions range from 25-35 kilocalories per mole, significantly higher than catalyzed variants but still accessible under moderate heating conditions [52]. The reaction typically produces mixtures of 1,4- and 1,5-triazole regioisomers in ratios that depend on the electronic properties of the substituents.

Quantum mechanical tunneling effects can contribute significantly to catalyst-free azide-alkyne cycloadditions, particularly for intramolecular reactions [51] [52]. Heavy atom tunneling becomes important when the activation barrier is thin (≤2.5 Å), allowing substantial rate enhancement even at room temperature [51]. These tunneling contributions increase the primary kinetic isotope effects and can lead to unexpected temperature dependencies in reaction rates.

Microwave irradiation provides an effective method for accelerating catalyst-free click reactions involving (2S)-2-(azidomethyl)oxirane [46]. The polar nature of the azide functional group enables efficient microwave heating, reducing reaction times from hours to minutes while maintaining good yields and selectivity [46]. Combined microwave and ultrasonic irradiation can provide even greater rate enhancements through enhanced mass transfer and activation.

Solvent effects in catalyst-free systems differ substantially from catalyzed reactions [51]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide promote thermal cycloadditions by stabilizing the polar transition state [52]. However, the absence of metal catalysts eliminates complications from catalyst-solvent interactions, simplifying reaction optimization and product purification procedures.

One-Pot Oxidation-Induced Click Chemistry

One-pot oxidation-induced click chemistry represents an emerging synthetic strategy that combines oxidative transformations with click reactions to access complex molecular architectures from (2S)-2-(azidomethyl)oxirane [38] [54]. These methods generate highly reactive intermediates in situ through oxidation, which then undergo rapid click reactions with the azide functionality to form diverse products [54] [55].

The concept relies on oxidation-orthogonal click reactions, where the oxidation step is chemically orthogonal to the subsequent click transformation [38] [54]. This orthogonality enables sequential "click-oxidation-click" reaction sequences in single reaction vessels without interference between the different chemical processes [54]. The approach has led to some of the fastest click reactions known, with rate constants exceeding 10⁶ M⁻¹s⁻¹ for particularly reactive oxidized intermediates [38].

Oxidation of aromatic substrates to generate quinones provides highly electrophilic dipolarophiles for cycloaddition with (2S)-2-(azidomethyl)oxirane [38] [54]. The oxidation typically employs mild reagents such as hydrogen peroxide, sodium periodate, or enzymatic systems to convert phenols or hydroquinones to the corresponding quinones [38]. The generated quinones undergo rapid [3+2] cycloaddition with azides to form triazole-substituted hydroquinones after in situ reduction.

Nitrile oxide generation through oxidation of aldoximes represents another powerful oxidation-induced click strategy [38] [56]. Treatment of aldoximes with oxidizing agents such as sodium hypochlorite or lead tetraacetate generates reactive nitrile oxides that undergo rapid 1,3-dipolar cycloaddition with alkynes [56]. When combined with azide-alkyne click chemistry, these transformations enable the construction of complex heterocyclic frameworks in single synthetic operations.

The temporal control offered by oxidation-induced click chemistry enables precise timing of reactive intermediate generation [38] [54]. By controlling the oxidation conditions, reactive species can be generated at specific time points to coincide with optimal concentrations of click reaction partners [54]. This temporal control is particularly valuable in biological systems where competing reactions must be minimized to achieve selective transformations [38].

Comparative Reactivity Studies

Reactivity Comparison with (2R)-2-(Azidomethyl)oxirane

The stereochemical relationship between (2S)-2-(azidomethyl)oxirane and its (2R)-enantiomer provides valuable insights into the influence of absolute configuration on chemical reactivity patterns . Both enantiomers possess identical physical properties including molecular weight (99.09 g/mol), ring strain energy (approximately 27.5 kcal/mol), and electronic characteristics, yet exhibit subtle differences in reactivity with chiral reagents and enzymes .

Nucleophilic substitution reactions with achiral nucleophiles proceed at virtually identical rates for both enantiomers . Rate constants for reactions with azide, hydroxide, and alkoxide nucleophiles differ by less than 5% between the (2S) and (2R) forms, indicating that the stereochemical differences have minimal impact on the intrinsic electrophilicity of the epoxide carbons . This similarity arises because the fundamental electronic and steric factors governing nucleophilic attack remain unchanged between enantiomers.

Enzymatic transformations reveal more pronounced differences between the enantiomers [29] [33]. Epoxide hydrolases typically exhibit 2-20 fold preferences for one enantiomer over the other, depending on the specific enzyme and substrate binding pocket architecture [29]. For example, microsomal epoxide hydrolase shows a 8.5-fold preference for (2S)-2-(azidomethyl)oxirane compared to the (2R)-enantiomer, with turnover numbers of 12.3 s⁻¹ and 1.45 s⁻¹, respectively [29] [26].

The enantioselectivity in enzymatic reactions arises from differential binding affinity and transition state stabilization within the enzyme active site [33]. The (2S)-configuration positions the azidomethyl substituent in a favorable orientation for hydrophobic interactions with aromatic amino acid residues, while the (2R)-form experiences steric clashes that destabilize the enzyme-substrate complex [29]. These differences manifest as variations in both Michaelis constant values and catalytic efficiency.

Click chemistry applications show minimal enantioselectivity differences between (2S) and (2R)-2-(azidomethyl)oxirane [39]. Copper-catalyzed azide-alkyne cycloadditions proceed with essentially identical rates and yields for both enantiomers when reacting with achiral alkyne partners [6]. However, reactions with chiral alkynes can exhibit modest diastereoselectivity, typically 2:1 to 5:1 ratios, depending on the nature of the chiral alkyne substituents [39].

Structural-Reactivity Relationships with Halomethyl Oxiranes

Comparative analysis of (2S)-2-(azidomethyl)oxirane with halomethyl oxirane analogs reveals significant electronic and steric effects on reactivity patterns [57] [12]. The halomethyl derivatives, including 2-(chloromethyl)oxirane and 2-(bromomethyl)oxirane, exhibit enhanced electrophilicity toward nucleophilic attack due to the strong electron-withdrawing properties of the halogen substituents [57].

Rate constant measurements for nucleophilic substitution reactions demonstrate that halomethyl oxiranes react 2-5 times faster than the azidomethyl analog [57] [12]. For example, 2-(chloromethyl)oxirane exhibits a relative rate of 2.3 compared to (2S)-2-(azidomethyl)oxirane (relative rate = 1.0) in reactions with nucleophiles such as azide and hydroxide [57]. The enhanced reactivity correlates with the electronegativity of the halogen substituent: bromo > chloro > azido > methyl.

The increased reactivity of halomethyl oxiranes arises from greater polarization of the epoxide ring through inductive electron withdrawal [57] [12]. The halogen atoms withdraw electron density from the adjacent carbon and, through the bonding network, from the epoxide carbons [12]. This electronic activation lowers the activation energy for nucleophilic attack by 2-4 kilocalories per mole compared to the azidomethyl derivative.

Regioselectivity patterns remain similar across the halomethyl and azidomethyl series, with nucleophiles preferentially attacking the less substituted epoxide carbon [57]. However, the magnitude of regioselectivity varies with substituent electronics [57]. More electron-withdrawing substituents increase the regioselectivity ratio from 85:15 for the methyl derivative to 95:5 for the bromomethyl analog, reflecting enhanced electronic differentiation between the two epoxide carbons.

The absence of click chemistry reactivity in halomethyl oxiranes represents a key synthetic limitation compared to (2S)-2-(azidomethyl)oxirane . While the halogen substituents enhance epoxide reactivity, they cannot participate in azide-alkyne cycloadditions or other click transformations [39]. This functional group incompatibility limits the synthetic versatility of halomethyl oxiranes in multistep synthetic sequences requiring click chemistry steps.

Molecular Basis for Differential Reactivity Patterns

The molecular basis for differential reactivity patterns among substituted oxiranes involves complex interplay between electronic, steric, and stereoelectronic factors [4] [12]. Electronic effects primarily govern the intrinsic reactivity of the epoxide ring toward nucleophilic attack, while steric factors influence regioselectivity and stereochemical outcomes [4].

Frontier molecular orbital analysis reveals systematic changes in highest occupied molecular orbital and lowest unoccupied molecular orbital energies with substituent variation [4]. Electron-withdrawing substituents lower the lowest unoccupied molecular orbital energy of the epoxide, enhancing its electrophilicity toward nucleophile attack [12]. The azide substituent occupies an intermediate position in this electronic series, with lowest unoccupied molecular orbital energy between that of halomethyl and alkyl-substituted oxiranes.

Ring strain contributions vary subtly among different substituents but remain a dominant factor in overall reactivity [4] [58]. Computational studies indicate that all three-membered oxiranes possess similar ring strain energies (27-28 kcal/mol), regardless of substituent identity [4]. The primary influence of substituents lies in their electronic effects rather than geometric strain relief during ring-opening reactions.

Stereoelectronic effects become important in determining the preferred geometry of nucleophilic attack [12]. The azide substituent can participate in hyperconjugative interactions that stabilize certain approach trajectories while destabilizing others . These stereoelectronic preferences influence both the rate and stereochemical outcome of nucleophilic substitution reactions.